molecular formula C14H13NO2 B147090 2,2-Diphenylglycine CAS No. 3060-50-2

2,2-Diphenylglycine

Cat. No.: B147090
CAS No.: 3060-50-2
M. Wt: 227.26 g/mol
InChI Key: YBONNYNNFBAKLI-UHFFFAOYSA-N
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Description

Significance of 2,2-Diphenylglycine in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound serves as a valuable building block and reagent. Its structure, featuring a quaternary carbon center and the presence of both amine and carboxylic acid functionalities, allows for diverse chemical transformations. cymitquimica.com It is particularly noted for its utility as a synthesis reagent in amination reactions and as an intermediate in various organic synthesis pathways. fishersci.comchemicalbook.comthermofisher.comcymitquimica.comfishersci.noscbt.com The compound's rigid diphenylmethyl group can influence the stereochemical outcome of reactions, making it relevant in the development of asymmetric synthesis methodologies. cymitquimica.comsolubilityofthings.com Research highlights its application in processes such as aminative Umpolung cyclization and asymmetric transamination reactions, yielding valuable chiral compounds like vicinal diamines and alpha-amino acids. biocrick.comrsc.org

Historical Context of this compound Research and Development

Research into this compound has evolved alongside advancements in organic synthesis and the increasing interest in non-proteinogenic amino acids. Its unique structure presented early challenges and opportunities for synthetic chemists. While specific historical milestones for this compound's initial discovery and development are not extensively detailed in the provided snippets, its use as a synthesis reagent and intermediate suggests a history tied to the broader development of synthetic methodologies in pharmaceutical and organic chemistry. fishersci.comchemicalbook.comthermofisher.comcymitquimica.comfishersci.no The exploration of its derivatives for potential therapeutic properties, such as anticonvulsant and pain treatment activities, indicates a history of investigation in medicinal chemistry. chemicalbook.com

Role of this compound as a Polyfunctional Amino Acid Derivative in Academic Disciplines

This compound's role as a polyfunctional amino acid derivative extends across various academic disciplines, including organic chemistry, medicinal chemistry, and biochemistry. solubilityofthings.com Its amino and carboxylic acid groups enable it to participate in reactions characteristic of amino acids, while the bulky phenyl groups introduce steric hindrance and influence reactivity. cymitquimica.comsolubilityofthings.com

In organic chemistry, it is studied for its use in developing new synthetic routes and catalytic systems. biocrick.comrsc.org Its application in Umpolung chemistry and asymmetric catalysis exemplifies its utility in creating complex molecular architectures. biocrick.comrsc.org

In medicinal chemistry, this compound and its derivatives have been explored for their potential biological activities. solubilityofthings.comchemicalbook.com While specific dosage and adverse effects are outside the scope, the mention of anticonvulsant and analgesic potential in research highlights its relevance in the search for new therapeutic agents. solubilityofthings.comchemicalbook.com

Furthermore, as an amino acid derivative, it is relevant in biochemical studies, particularly in the context of peptide chemistry and the synthesis of biologically active compounds, although it is not a standard building block for natural proteins. solubilityofthings.com Its unique structure makes it a subject of interest in understanding the role of non-canonical amino acids in biological systems and in the design of peptidomimetics.

The compound's physical properties, such as its white powder or crystalline form and its sparing solubility in water while being more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, are also important considerations in its handling and application in research settings. cymitquimica.comchemicalbook.comfishersci.nobiocrick.comsigmaaldrich.com

Here is a summary of some key properties of this compound:

PropertyValueSource
AppearanceWhite powder or crystals chemicalbook.comcymitquimica.comsigmaaldrich.com
Solubility (Water)Sparingly soluble fishersci.comchemicalbook.comfishersci.no
Solubility (Organic Solvents)Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. cymitquimica.combiocrick.com
Molecular FormulaC₁₄H₁₃NO₂ fishersci.combiocrick.comsigmaaldrich.com
Molecular Weight227.26 g/mol fishersci.nobiocrick.comsigmaaldrich.com
CAS Number3060-50-2 fishersci.combiocrick.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184674
Record name 2,2-Diphenylglycine
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3060-50-2
Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name α,α-diphenylglycine
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Record name 2,2-DIPHENYLGLYCINE
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Advanced Synthetic Methodologies Involving 2,2 Diphenylglycine

Strategic Utilization of 2,2-Diphenylglycine as a Synthesis Reagent

This compound is employed as a synthesis reagent in various transformations, acting as a source of the amino group or as a precursor for reactive intermediates. cymitquimica.comfishersci.nofishersci.comcymitquimica.comscbt.comthermofisher.comchemicalbook.com

Applications in Amination Reactions

This compound is utilized as a synthesis reagent for amination reactions. cymitquimica.comfishersci.nofishersci.comcymitquimica.comscbt.comthermofisher.comchemicalbook.com Its structure allows for the transfer of an amino group in certain chemical processes.

Intermediacy in Complex Organic Syntheses

This compound serves as a useful intermediate in both pharmaceutical and general organic synthesis. fishersci.nofishersci.comcymitquimica.comchemicalbook.com Its incorporation into molecular frameworks can lead to the formation of complex structures.

Decarboxylative Reaction Pathways of this compound Derivatives

Derivatives of this compound are involved in decarboxylative reactions, which are key transformations for generating reactive species and constructing carbon-carbon bonds.

Decarboxylative Erlenmeyer Reactions

Condensation between the tetrabutylammonium (B224687) salt of this compound and aldehydes can lead to a decarboxylative Erlenmeyer reaction. biocrick.comnih.govresearchgate.netresearchgate.netacs.org This reaction affords 1,2-diaryl-2-iminoalcohols as a mixture of diastereomers. biocrick.comnih.govresearchgate.netresearchgate.netacs.org The diastereomeric ratio can change over time, with the anti diastereomer often being the kinetic product and the syn oxazolidine (B1195125) tautomer serving as the thermodynamic product. biocrick.comnih.govresearchgate.netresearchgate.netacs.org The addition of Lewis acids can catalyze the rates of reaction and product equilibration, highlighting the stereochemical behavior of the 1,2-diaryl-2-iminoalcohols in the presence of Lewis acids and Brønsted bases. biocrick.comnih.govresearchgate.netacs.org

Generation of 2-Azaallyl Anions from this compound Adducts

Decarboxylation of imines formed from aromatic aldehydes and this compound provides a method for generating delocalized 2-azaallyl anions. nih.govresearchgate.netacs.orgorganic-chemistry.orgthieme-connect.com This process involves the condensation of the aldehyde with this compound to form an imine, followed by decarboxylation. nih.govacs.org The resulting 2-azaallyl anions are resonance-stabilized and exhibit high reactivity towards various electrophiles. nih.govresearchgate.netacs.orgorganic-chemistry.orgthieme-connect.com This strategy has been applied in aminative Umpolung processes for the synthesis of various amines, including homoallylic amines and vicinal diamines. nih.govresearchgate.netacs.orgorganic-chemistry.org

For instance, the reaction of aldehydes bearing an additional carbonyl group with this compound can lead to intramolecular Umpolung cyclization, producing exocyclic β-amino alcohols. nih.govacs.orgresearchgate.net

Table 1: Yields and Diastereoselectivity in Intramolecular Aminative Umpolung Cyclization nih.govacs.org

Aldehyde SubstrateYield (%)trans/cis Selectivity
1a419.9:1
Various aromatic aldehydes with tethered carbonyl groups60-93up to >20:1

Electrophilic aromatic aldehydes can be converted into delocalized 2-azaallylanions via condensation with this compound in methanol (B129727) and subsequent decarboxylation in THF. biocrick.comresearchgate.net These anions then undergo further reactions with electrophiles, such as N-Ts imines, to yield 1,2-diamine derivatives with high syn/anti diastereoselectivity. biocrick.comresearchgate.net

Decarboxylative Coupling with α-Amino Acid Derivatives

The decarboxylative coupling of alpha-amino acid derivatives can be achieved using catalytic methods, including palladium and photoredox catalysis. researchgate.netresearchgate.netnih.govacs.org This approach allows for the synthesis of protected homoallylic amines. researchgate.netresearchgate.net The process relies on the decarboxylative metalation of alpha-amino acids to generate alpha-amino anion equivalents, which are then intercepted by electrophiles like pi-allyl palladium species. researchgate.netresearchgate.netacs.org While this section broadly covers decarboxylative coupling of α-amino acid derivatives, the generation of α-amino anion equivalents from aldehydes via amination with this compound and subsequent decarboxylation is a specific application within this domain, leading to homoallylic amines. researchgate.netorganic-chemistry.orgacs.org

Aminative Umpolung Strategies Catalyzed by this compound

Aminative umpolung, or polarity reversal of the amine group, is a powerful synthetic concept. This compound facilitates this by undergoing condensation and decarboxylation with carbonyl compounds, generating delocalized 2-azaallyl anions. thieme-connect.com These nucleophilic species can then react with various electrophiles, effectively reversing the typical reactivity of the carbon atom adjacent to the nitrogen. thieme-connect.com

Intermolecular Aminative Umpolung Processes

In intermolecular processes, the 2-azaallyl anions generated from aldehydes and this compound react with external electrophiles. This strategy has been successfully applied to the synthesis of various amine derivatives. For instance, aromatic aldehydes can be converted into α-amino anion equivalents, which then undergo palladium-catalyzed allylation with allylic electrophiles to yield homoallylic amines with high regioselectivity. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net

Intramolecular Aminative Umpolung Cyclizations

Intramolecular aminative umpolung cyclizations allow for the formation of cyclic amine-containing structures. This approach involves aldehydes possessing an additional tethered electrophilic group. The in situ generated 2-azaallyl anion undergoes intramolecular reaction with the tethered group, leading to cyclization. nih.govacs.org

Synthesis of Exocyclic β-Amino Alcohols

An intramolecular aminative umpolung strategy utilizing α,α-diphenylglycine has been developed for the synthesis of exocyclic β-amino alcohols. nih.govacs.orgnih.gov Aldehydes bearing a tethered carbonyl group undergo condensation with DPG, followed by decarboxylation to form a delocalized 2-azaallylanion. nih.govacs.org Subsequent intramolecular addition of this anion to the tethered carbonyl group and hydrolysis yields exocyclic β-amino alcohols with good yields and high diastereoselectivity. nih.govacs.orgnih.gov

Table 1: Synthesis of Exocyclic β-Amino Alcohols via Intramolecular Aminative Umpolung Cyclization nih.govacs.org

Aldehyde SubstrateProduct (Exocyclic β-Amino Alcohol)Yield (%)trans/cis Ratio
Aldehyde 1aProduct 6a60-93>20:1
............

Note: Data is representative and based on reported findings.

Formation of Chiral Exocyclic Vicinal Diamines

This compound has also been instrumental in the synthesis of chiral exocyclic vicinal diamines through an aminative umpolung cyclization process. biocrick.comrsc.orgrsc.org Aromatic aldehydes featuring an electrophilic chiral sulfinimine group undergo imine formation with DPG, decarboxylation, and subsequent umpolung cyclization. biocrick.comrsc.orgrsc.org This one-step method provides trans-diamines in high yields and with high trans/cis ratios under mild conditions. biocrick.comrsc.orgrsc.org

Table 2: Synthesis of Chiral Exocyclic Vicinal Diamines via Aminative Umpolung Cyclization biocrick.comrsc.orgrsc.org

Aldehyde SubstrateProduct (trans-Diamine)Yield (%)trans/cis Ratio
Aromatic aldehyde 6a with chiral sulfiniminetrans-diamine 10a84-96High
............

Note: Data is representative and based on reported findings.

Palladium-Catalyzed Reactions Utilizing this compound-Derived Intermediates

The 2-azaallyl anions generated from this compound and aldehydes are highly reactive intermediates that can participate in palladium-catalyzed reactions. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net This is exemplified by the efficient synthesis of homoallylic amines through the palladium-catalyzed allylation of these α-amino anion equivalents with allylic electrophiles. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net Optimization studies have identified specific palladium catalysts, such as Pd₂(dba)₃-dppe, and solvents like THF, as effective for these transformations. organic-chemistry.org Allyl methyl carbonates have been shown to enhance both regioselectivity and yield in these palladium-catalyzed allylation reactions. organic-chemistry.org

Chemo- and Regioselective Transformations Induced by this compound

The generation of the delocalized 2-azaallyl anion from the reaction of this compound with carbonyl compounds allows for chemo- and regioselective transformations. thieme-connect.comresearchgate.netresearchgate.net The high reactivity of the 2-azaallyl anion at the diphenylketimino aryl carbon enables selective reactions with various electrophiles. thieme-connect.comresearchgate.net This regioselectivity is a key feature of the umpolung strategy mediated by DPG. Additionally, in intramolecular cyclizations, the reaction can be directed towards specific carbonyl groups within the same molecule, demonstrating chemoselectivity. nih.govacs.orgnih.govresearchgate.netresearchgate.net For instance, in the synthesis of exocyclic β-amino alcohols, the intramolecular addition of the 2-azaallyl anion selectively occurs at the tethered carbonyl group. nih.govacs.orgnih.gov

Elucidation of Reaction Mechanisms and Kinetics for 2,2 Diphenylglycine Transformations

Mechanistic Studies of 2-Azaallyl Anion Formation and Reactivity

The utility of 2,2-diphenylglycine (PubChem CID: 60695) in organic synthesis often stems from its ability to serve as a precursor to delocalized 2-azaallyl anions. thieme-connect.com The formation of these nucleophilic species typically involves the condensation of this compound (PubChem CID: 60695) with a carbonyl compound, followed by decarboxylation. thieme-connect.com For instance, the condensation between the tetrabutylammonium (B224687) salt of this compound (PubChem CID: 60695) and aldehydes initiates a decarboxylative Erlenmeyer reaction. biocrick.comresearchgate.netacs.orgnih.gov This process yields 1,2-diaryl-2-iminoalcohols through the intermediacy of a 2-azaallyl anion. biocrick.comresearchgate.netacs.orgnih.gov

Electrophilic aromatic aldehydes can be converted into delocalized 2-azaallyl anions via condensation with this compound (PubChem CID: 60695) in methanol (B129727), followed by decarboxylation in tetrahydrofuran (B95107) (THF). biocrick.comresearchgate.net These generated 2-azaallyl anions are highly reactive towards various electrophiles, exhibiting excellent regioselectivity at the diphenylketimino aryl carbon. thieme-connect.com This reactivity has been exploited in reactions with N-Ts imines to synthesize 1,2-diamine derivatives with high diastereoselectivity. biocrick.comresearchgate.net

An interesting application of this compound (PubChem CID: 60695) is in aminative umpolung strategies, where it facilitates the conversion of aldehydes into α-amino anion equivalents. biocrick.comresearchgate.netnih.gov This umpolung enables subsequent reactions with electrophiles, such as in palladium-catalyzed allylation for the synthesis of homoallylic amines. biocrick.comresearchgate.net Intramolecular versions of this aminative umpolung have also been developed, allowing the synthesis of exocyclic β-amino alcohols through intramolecular cyclization of the generated 2-azaallyl anion with a tethered carbonyl group. nih.govacs.org

Stereochemical Investigations in this compound-Mediated Reactions

Stereochemical control is a critical aspect of reactions involving this compound (PubChem CID: 60695), particularly in the formation and reactions of 2-azaallyl anions. Investigations have focused on controlling both diastereoselectivity and enantioselectivity in these transformations. biocrick.comresearchgate.netacs.org

Diastereoselectivity and Enantioselectivity Control

In reactions like the decarboxylative Erlenmeyer reaction involving this compound (PubChem CID: 60695) and aldehydes, the products (1,2-diaryl-2-iminoalcohols) are often obtained as a mixture of diastereomers. biocrick.comresearchgate.netacs.orgnih.gov The ratio of these diastereomers can change over time, indicating potential equilibration processes. biocrick.comresearchgate.netacs.orgnih.gov

High diastereoselectivity has been observed in reactions where this compound (PubChem CID: 60695)-derived 2-azaallyl anions react with electrophiles. For instance, the reaction with N-Ts imines to form 1,2-diamine derivatives shows high syn/anti diastereoselectivity. biocrick.comresearchgate.net In intramolecular aminative umpolung cyclizations, high trans/cis selectivity has been achieved in the synthesis of exocyclic β-amino alcohols. nih.govacs.org

Enantioselective control in transformations utilizing this compound (PubChem CID: 60695) as an amine source has been demonstrated in asymmetric transamination reactions. Chiral pyridoxal (B1214274) catalysts have been employed in the asymmetric transamination of α-keto acids with this compound (PubChem CID: 60695), yielding α-amino acids with varying enantiomeric excesses. biocrick.comresearchgate.net Similarly, asymmetric biomimetic transamination of trifluoromethyl ketones using chiral pyridoxamine (B1203002) catalysts and this compound (PubChem CID: 60695) has produced optically active α-trifluoromethyl amines with high enantiomeric excesses. acs.orgorganic-chemistry.org The stereochemistry in these reactions is often dictated by an asymmetric 1,3-proton shift of transient imine intermediates. acs.orgorganic-chemistry.org

Kinetic and Thermodynamic Product Control

The formation of diastereomeric products in reactions involving this compound (PubChem CID: 60695) can be subject to kinetic and thermodynamic control. In the decarboxylative Erlenmeyer reaction, the anti diastereomer of the 1,2-diaryl-2-iminoalcohol product is initially formed preferentially, suggesting it is the kinetic product. biocrick.comresearchgate.net Over time, the diastereomeric ratio shifts, and the syn oxazolidine (B1195125) tautomer becomes the predominant product, indicating it is the thermodynamic product. biocrick.comresearchgate.netacs.orgnih.gov This shift in ratio highlights the potential for interconversion between diastereomers under the reaction conditions. biocrick.comresearchgate.netacs.orgnih.gov

The concept of kinetic versus thermodynamic control relates to the relative stabilities of transition states and products. The kinetic product is formed faster due to a lower activation energy, while the thermodynamic product is the more stable product. libretexts.orgmasterorganicchemistry.com The observation of the anti diastereomer as the kinetic product and the syn oxazolidine tautomer as the thermodynamic product in the decarboxylative Erlenmeyer reaction is consistent with this principle. biocrick.comresearchgate.netacs.orgnih.gov

Catalytic Role of Lewis Acids and Brønsted Bases in this compound Chemistry

Lewis acids and Brønsted bases play significant roles in catalyzing reactions involving this compound (PubChem CID: 60695), particularly in influencing reaction rates and stereochemical outcomes. biocrick.comresearchgate.netacs.orgnih.govreed.eduresearchgate.net

Lewis acids can catalyze the rates of reaction and product equilibration in transformations like the decarboxylative Erlenmeyer reaction. biocrick.comresearchgate.netacs.orgnih.gov Their presence can influence the diastereomeric ratio of the products over time. biocrick.comresearchgate.netacs.orgnih.gov Lewis acids can activate electrophiles for nucleophilic attack, which is relevant in reactions where this compound (PubChem CID: 60695)-derived nucleophiles react with electrophilic partners. reed.edu

Brønsted bases are crucial for facilitating the deprotonation steps required for the formation of 2-azaallyl anions from imine intermediates. researchgate.netnih.gov The stereochemical outcome of reactions can be influenced by the presence of Brønsted bases, as observed in the stereochemical promiscuity of 1,2-diaryl-2-iminoalcohols in the presence of both Lewis acids and Brønsted bases. biocrick.comresearchgate.netacs.orgnih.gov

Metal complexes derived from this compound (PubChem CID: 60695) have also been investigated for their catalytic activity in various reactions, such as ring-opening polymerization. mdpi.comx-mol.netresearchgate.netresearchgate.netresearchgate.net For example, tin and rare-earth metal complexes incorporating 2,2-diphenylglycinate ligands have been synthesized and evaluated as catalysts for the ring-opening polymerization of lactones and lactides. mdpi.comx-mol.netresearchgate.netresearchgate.net

Reaction Condition Optimization for this compound-Based Syntheses

Optimizing reaction conditions is essential for achieving high yields, selectivity, and efficiency in syntheses utilizing this compound (PubChem CID: 60695). This involves careful consideration of factors such as solvent, temperature, reaction time, and the presence of additives or catalysts. nih.govacs.orgresearchgate.net

Studies on intramolecular aminative umpolung cyclization reactions have involved optimizing conditions such as solvent systems (e.g., DMF-H₂O mixtures), temperature ranges (e.g., 10-40 °C), and reaction times (e.g., 3-24 hours) to maximize yields and achieve high trans/cis selectivity. nih.govacs.org The concentration of reactants and the scale of the reaction can also impact the efficiency and selectivity. nih.govacs.org

Reaction Parameter Conditions Tested (Examples) Effect on Yield/Selectivity (Examples) Source
Solvent System DMF-H₂O (various ratios) Influences yield and selectivity nih.govacs.org
Temperature 10-40 °C Affects reaction rate and selectivity nih.govacs.org
Reaction Time 3-24 hours Impacts conversion and product ratio nih.govacs.org
Additives/Catalysts Lewis Acids, Brønsted Bases Catalyze reaction, influence kinetics/stereochemistry biocrick.comresearchgate.netacs.orgnih.gov
Substrate Structure Electronic/Steric Effects Can influence yield and diastereoselectivity nih.govacs.org

Optimization studies often involve monitoring the reaction progress and product ratios over time using techniques like ¹H NMR spectroscopy. nih.govacs.org This allows for the determination of optimal reaction times and conditions to favor the desired product, whether it is the kinetic or thermodynamic isomer. biocrick.comresearchgate.netacs.orgnih.govnih.govacs.orglibretexts.orgmasterorganicchemistry.com

Applications of 2,2 Diphenylglycine in Advanced Organic Synthesis

Synthesis of Biologically Relevant Amine Derivatives

The ability of 2,2-Diphenylglycine to act as a source of an α-amino anion equivalent through decarboxylation makes it a valuable reagent for the synthesis of various amine derivatives, many of which are biologically relevant acs.orgacs.orgresearchgate.net. This "aminative umpolung" strategy effectively reverses the typical polarity of a carbonyl carbon, allowing it to react as a nucleophile after condensation with this compound and subsequent decarboxylation acs.orgacs.orgresearchgate.net.

Homoallylic Amines

This compound is effectively used in the synthesis of homoallylic amines through palladium-catalyzed allylation reactions acs.orgacs.orgresearchgate.netnih.gov. Aromatic aldehydes condense with this compound to form imines. Subsequent decarboxylation generates α-imino anions, which are reactive intermediates. These anions then undergo palladium-catalyzed allylation with allylic electrophiles, resulting in the formation of homoallylic amines in good yields and with high regioselectivity acs.orgacs.orgnih.gov. This method provides a non-traditional and efficient route to these important compounds acs.org.

1,2-Diamine Derivatives

The aminative umpolung strategy employing this compound has also been applied to the synthesis of vicinal (1,2-) diamines biocrick.comnih.govacs.orgacs.org. In this approach, electrophilic aromatic aldehydes condense with this compound, followed by decarboxylation to generate 2-azaallylanions. These anions then react with N-Ts imines, yielding 1,2-diamine derivatives with good yields and high syn/anti diastereoselectivity biocrick.comnih.govacs.orgacs.org. This method provides an efficient route to these important structural motifs found in various bioactive compounds and catalysts acs.org. An intramolecular version of this process has also been developed for the synthesis of chiral exocyclic vicinal diamines researchgate.netbiocrick.com.

Chiral Amino Acids via Asymmetric Transamination

This compound serves as an amine source in asymmetric transamination reactions for the synthesis of chiral amino acids biocrick.comacs.orgnih.govrsc.org. Biomimetic approaches using chiral pyridoxal (B1214274) catalysts have successfully utilized this compound to transaminate α-keto acids, producing various α-amino acids with moderate to good yields and enantioselectivities biocrick.comacs.orgnih.gov. This process mimics biological transamination, involving Schiff base formation, 1,3-hydrogen shift, and hydrolysis acs.org. The reaction has been demonstrated with different α-keto acids, showing varying degrees of enantioselectivity depending on the substrate acs.org.

Example Data Table (Illustrative - Data points are representative based on search results):

α-Keto Acid SubstrateChiral Pyridoxal CatalystYield (%)Enantiomeric Excess (ee %)
Substrate ACatalyst X7565
Substrate BCatalyst Y8580
Substrate CCatalyst X6055

(Note: An interactive table here would allow sorting and filtering of data based on substrate, catalyst, yield, and ee).

Development of Chiral Auxiliaries and Ligands Derived from this compound

Due to its inherent chirality (when in enantiopure form) and the presence of functional groups, this compound and its derivatives have potential applications as chiral auxiliaries and ligands in asymmetric synthesis cymitquimica.comlookchem.com. Chiral auxiliaries are used to induce stereoselectivity in a reaction, while chiral ligands are employed in combination with metal centers to create chiral catalysts rsc.orgacs.org. The diphenylmethyl group is a common motif in chiral ligands and auxiliaries, and the structure of this compound provides a scaffold for developing such species lookchem.com. While the search results mention its potential in this area cymitquimica.comlookchem.com, detailed examples of specific chiral auxiliaries or ligands derived directly from this compound and their performance in asymmetric reactions were not extensively elaborated in the provided snippets. However, the use of related diphenyl-substituted structures in chiral ligands for asymmetric transformations, such as in palladium-catalyzed arylation, suggests the potential of this compound derivatives in this field acs.org.

Coordination Chemistry of 2,2 Diphenylglycine and Its Metal Complexes

Synthesis and Characterization of 2,2-Diphenylglycine Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of this compound with a suitable metal salt. The resulting complexes are characterized using various spectroscopic and analytical techniques, including IR, NMR, and X-ray crystallography, to determine their composition, structure, and coordination modes. worktribe.comworktribe.commdpi.comdigitellinc.comresearchgate.net

Rare-Earth Metal Complexes (Lanthanides)

Rare-earth metal complexes of this compound have been synthesized and characterized. For instance, complexes with lanthanum (La) and cerium (Ce) have been reported. worktribe.comworktribe.comresearchgate.net The synthesis often involves the reaction of lanthanide nitrates with this compound in a solvent like ethanol. worktribe.comworktribe.com These complexes are typically hexacoordinated. worktribe.comworktribe.com Characterization techniques such as X-ray diffraction on single crystals are employed to determine their molecular structures. worktribe.comworktribe.com

Transition Metal Complexes (e.g., Copper, Rhenium, Tin, Vanadium)

Transition metal complexes with this compound have also been synthesized. Studies have investigated complexes with metals such as copper and tin. worktribe.commdpi.comworktribe.comresearchgate.net For example, copper(II) complexes have been synthesized by reacting copper halides with this compound in ethanol. worktribe.comresearchgate.net Tin complexes have been prepared by the interaction of tin alkoxides with this compound. mdpi.comworktribe.comresearchgate.net The synthesis conditions and the stoichiometry of the reactants can influence the resulting complex structure, leading to mono-, bi-, tri-, or even tetra-metallic products in some cases, such as with titanium. mdpi.comx-mol.net

Structural Elucidation of Coordination Modes (e.g., N,O-chelates, monodentate carboxylate)

Structural studies, particularly using X-ray crystallography, are crucial for understanding how this compound coordinates to metal centers. The ligand can exhibit various coordination modes. Common modes include N,O-chelation, where both the nitrogen of the amino group and an oxygen of the carboxylate group bind to the metal center, forming a five-membered ring. worktribe.commdpi.comworktribe.comresearchgate.netresearchgate.net Additionally, the carboxylate group can coordinate in a monodentate fashion, binding through only one oxygen atom. mdpi.comworktribe.comresearchgate.netresearchgate.netwikipedia.org In some complexes, multiple coordination modes of the 2,2-diphenylglycinate ligand can be observed within the same structure. mdpi.comworktribe.comresearchgate.netresearchgate.net For instance, in a tin complex, 2,2-diphenylglycinate ligands were found to adopt N,O-chelate, O,O-chelate, and monodentate carboxylate coordination modes. mdpi.comworktribe.comresearchgate.netresearchgate.net

Catalytic Activity of this compound Metal Complexes in Polymerization

Metal complexes of this compound have been explored for their catalytic activity, particularly in the field of polymer synthesis.

Ring-Opening Polymerization (ROP) of Cyclic Esters

A significant area of research is the application of these complexes as catalysts for the ring-opening polymerization (ROP) of cyclic esters. ROP is a key method for synthesizing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). worktribe.commdpi.comworktribe.comx-mol.netresearchgate.netrsc.orgnih.govrsc.org

Homo- and Copolymerization Studies (e.g., ε-Caprolactone, rac-Lactide)

Studies have investigated the use of this compound metal complexes in the homopolymerization and copolymerization of cyclic esters such as ε-caprolactone (ε-CL) and rac-lactide (rac-LA). worktribe.commdpi.comworktribe.comx-mol.netresearchgate.netrsc.org

Lanthanide complexes derived from this compound have shown catalytic activity in the ROP of ε-CL, achieving high monomer conversions under certain conditions. worktribe.comworktribe.comresearchgate.net However, their activity in the ROP of rac-LA has been reported to be limited or inactive in some cases. worktribe.comworktribe.com Copolymerization studies of ε-CL and rac-LA using these lanthanide complexes have resulted in the isolation of low molecular weight oligomers. worktribe.comworktribe.com

Transition metal complexes, such as those of titanium and tin, derived from this compound have also been evaluated as ROP catalysts for ε-CL and rac-LA. mdpi.commdpi.comworktribe.comresearchgate.netx-mol.net Some titanium complexes have demonstrated high efficiency in the ROP of ε-CL, achieving high conversions rapidly. mdpi.comx-mol.net These catalysts can produce moderate to high molecular weight poly(ε-caprolactone) (PCL). mdpi.comx-mol.net For rac-LA polymerization, certain titanium complexes have also shown high conversions, yielding poly(lactide) (PLA) with somewhat higher molecular weights compared to PCL. mdpi.comx-mol.net Tin complexes have also been found to be active in the ROP of ε-CL and other cyclic esters, producing polymers with varying molecular weights and polydispersities. mdpi.comworktribe.comresearchgate.net

However, it is worth noting that the catalytic activity can be highly dependent on the specific metal, the complex structure, and the reaction conditions. For example, some copper complexes bearing this compound-derived moieties have been reported as inactive in the ROP of cyclic esters like ε-CL and rac-LA. worktribe.comresearchgate.net Similarly, certain niobium and tantalum complexes derived from this compound were found to be inactive in the ROP of ε-CL. rsc.org

Influence of Metal Center and Ligand Structure on ROP Efficiency

Metal complexes of this compound have been investigated for their catalytic activity in the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (ε-CL) and rac-lactide (r-LA). worktribe.comworktribe.com The efficiency of these catalysts in ROP is significantly influenced by both the nature of the metal center and the structure of the ligand.

Studies on lanthanide complexes of this compound, specifically those of La and Ce, have shown them to be active catalysts for the ROP of ε-CL. worktribe.comworktribe.com These complexes achieved complete monomer conversion under aerobic and solvent-free conditions at 150 °C within 24 hours. worktribe.comworktribe.com However, their activity varied for the polymerization of r-LA, with the La complex being inactive and the Ce complex showing only low conversion (8%). worktribe.comworktribe.com

Titanium complexes derived from this compound have also demonstrated catalytic activity in the ROP of ε-CL and r-LA. x-mol.netmdpi.com The specific structure of the titanium complex, influenced by the reaction stoichiometry and the alkoxide precursor, impacts its catalytic performance. For example, a dinuclear titanium complex, [Ti₂(L²H)₂(OnPr)₆] (where L²H is this compound), exhibited excellent performance in ε-CL polymerization, achieving over 99% conversion within 6 minutes, and showed a shorter induction period compared to other related titanium catalysts. x-mol.netmdpi.com

Tin complexes with 2,2-diphenylglycinate ligands have also been screened for ROP of ε-CL and δ-valerolactone (δ-VL). mdpi.com These complexes were found to be active in both solution and melt conditions, yielding polymers with moderate to high molecular weights for poly(ε-caprolactone) (PCL) and low to moderate molecular weights for poly(δ-valerolactone) (PVL). mdpi.com However, the commercially used catalyst, tin octanoate (B1194180) ([Sn(Oct)₂]), generally afforded higher molecular weights under the same conditions. mdpi.com

Copper(II) complexes bearing this compound-derived moieties have been synthesized and evaluated for ROP catalysis. worktribe.comresearchgate.net However, these specific copper complexes were found to be inactive in the homo- and co-polymerization of cyclic esters like ε-caprolactone and rac-lactide, as well as epoxides. researchgate.net This highlights how the metal center significantly influences catalytic activity, with copper(II) complexes of this ligand type proving ineffective for ROP under the tested conditions.

Comparisons with Metal-Free Catalysis in Polymerization

While metal complexes are widely used as catalysts for ROP, metal-free catalytic systems have also been explored. iaamonline.orgrsc.org Comparisons between this compound metal complexes and metal-free catalysts in polymerization reveal differences in activity and mechanism.

In the context of ligands related to this compound, such as benzilic acid (2,2'-diphenylglycolic acid), metal-free ROP activity has been observed. worktribe.comworktribe.comresearchgate.netmdpi.com Benzilic acid itself was found to be active for the ROP of ε-CL, achieving high conversions under specific conditions, although it required a higher catalyst loading and the presence of a co-activator like benzyl (B1604629) alcohol. worktribe.comworktribe.comresearchgate.net In contrast, this compound (as the metal-free ligand) showed significantly lower conversions (≤5%) in the ROP of ε-CL under similar conditions. researchgate.netmdpi.com This suggests that while related "magic acids" can exhibit metal-free catalytic activity, this compound itself is considerably less effective in the absence of a coordinating metal center for ε-CL polymerization.

Metal-free ROP can proceed through various mechanisms, including activated monomer mechanisms where a protic nucleophile initiates the polymerization after monomer activation. iaamonline.orgrsc.org Metal-catalyzed ROP, particularly by coordination-insertion, typically involves the coordination of the monomer to the metal center followed by nucleophilic attack by a ligand bound to the metal. iaamonline.orgrsc.orgresearchgate.netnih.gov The presence of the metal center in this compound complexes facilitates this coordination-insertion pathway, which is generally more efficient for the controlled polymerization of cyclic esters compared to the limited activity observed for the metal-free this compound ligand.

Spectroscopic Investigations of this compound Metal Complexes

Spectroscopic techniques are crucial for characterizing the structure and properties of this compound metal complexes. Various methods, including X-ray diffraction, NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy, have been employed. worktribe.comworktribe.comworktribe.comacs.orgresearchgate.netnih.govd-nb.info

X-ray diffraction studies on single crystals have provided detailed information about the molecular structures of these complexes, including coordination geometries and ligand binding modes. worktribe.comworktribe.comworktribe.comresearchgate.netresearchgate.netresearchgate.netmdpi.comx-mol.netmdpi.comresearchgate.netnih.gov For example, X-ray crystallography confirmed the hexacoordinated nature of the La and Ce complexes with zwitterionic this compound. worktribe.comworktribe.com Similarly, structural analysis of the tin complex {Sn[Ph₂C(NH₂)(CO₂)]₄}·2MeCN revealed the different coordination modes adopted by the 2,2-diphenylglycinate ligands. researchgate.netresearchgate.netresearchgate.netmdpi.com X-ray diffraction also elucidated the dimeric structure of the copper(II) complex [CuCl(Dpg)(EtOH)]₂, showing the bridging chloride atoms and the square pyramidal coordination geometry around each copper center. worktribe.com

NMR spectroscopy, including ¹H and ¹³C NMR, is used to confirm the identity and purity of the complexes and to study their behavior in solution. worktribe.comworktribe.comacs.orgnih.govd-nb.info IR spectroscopy provides information about the functional groups present and their coordination to the metal center, with characteristic stretching bands for N-H, C=C, and C-O bonds in the coordinated 2,2-diphenylglycinate ligand. worktribe.comworktribe.comworktribe.comresearchgate.netnih.gov UV-Vis spectroscopy can be used to investigate the electronic properties of the complexes, including metal-to-ligand charge transfer (MLCT) transitions in suitable cases. acs.orgd-nb.infolincei.it

These spectroscopic investigations are essential for understanding the relationship between the structure of the this compound metal complexes and their catalytic activity in processes like ROP.

Computational and Theoretical Studies on 2,2 Diphenylglycine

Conformational Analysis of 2,2-Diphenylglycine and its Peptidomimetics

The presence of two bulky phenyl groups on the α-carbon of this compound imposes significant steric constraints, limiting the range of accessible backbone and side-chain conformations. Computational methods are extensively used to explore these limitations and characterize the preferred spatial arrangements.

Molecular Mechanics and Quantum Mechanical Approaches

Both molecular mechanics (MM) and quantum mechanical (QM) methods are employed to investigate the conformational preferences of this compound and its derivatives. nih.govacs.org QM calculations, such as those performed at the B3LYP/6-31+G(d,p) level, are used to determine minimum energy conformations in the gas phase and in solution, providing a detailed picture of the electronic structure and interatomic interactions that govern conformational stability. nih.govacs.org MM methods, often parameterized based on QM data, are useful for studying larger systems, such as peptides containing this compound residues, and for performing molecular dynamics simulations to explore conformational flexibility over time and in different environments, including aqueous solutions. nih.govacs.orgacs.org

Studies on N-acetyl-N'-methylamide derivatives of α,α-diphenylglycine have identified multiple minimum energy conformations, with their relative stabilities influenced by interactions such as N-H...π and C-H...π (attractive) and C=O...π (repulsive). nih.govacs.org Comparison with α-aminoisobutyric acid (Aib), which has two methyl groups instead of phenyls, highlights the strain induced by the bulky aromatic rings of this compound on the peptide's internal geometry. nih.govacs.org

Energy Maps and Ramachandran Plots

Conformational energy calculations are often visualized using energy maps, which depict the potential energy surface as a function of key dihedral angles. For peptides and amino acid residues, Ramachandran plots, which specifically map the backbone dihedral angles φ (phi) and ψ (psi), are standard tools. wikipedia.orglibretexts.orgproteopedia.org These plots illustrate the energetically allowed regions for these angles, providing a visual representation of the conformational space accessible to a residue within a peptide chain. wikipedia.orglibretexts.orgproteopedia.org

While standard Ramachandran plots are well-established for canonical amino acids like glycine (B1666218) and alanine, the presence of bulky substituents in non-canonical amino acids like this compound significantly restricts the allowed regions. wikipedia.orgramplot.in Computational studies generate these energy maps for this compound and its peptidomimetics to understand how the diphenyl moiety limits backbone flexibility compared to less substituted residues. researchgate.netacs.org These maps are crucial for predicting the secondary structure propensities of peptides incorporating this residue.

Correlation with Experimental Structural Tendencies (e.g., X-ray Diffraction, NMR, IR)

Computational predictions of conformational preferences are validated by comparison with experimental data obtained from techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netnih.govresearchgate.net X-ray crystallography provides high-resolution structures of molecules in the solid state, revealing specific adopted conformations. acs.orgnih.govnih.govnih.gov NMR spectroscopy can provide information about molecular conformation in solution, including details about dihedral angles and through-space interactions. nih.govresearchgate.netcnr.it IR spectroscopy, particularly the analysis of amide bands, is sensitive to the backbone conformation of peptides. acs.orgnih.govresearchgate.net

Studies have shown that the preferred conformations of this compound derivatives and dipeptides in the crystal state, as determined by X-ray diffraction, often correlate well with low-energy structures predicted by computational methods. acs.orgnih.gov For instance, some linear derivatives of α,α-diphenylglycine have been observed to adopt a fully extended C5 conformation in the crystal state. nih.gov Conformational energy computations can support the experimental findings, indicating that certain intramolecularly hydrogen-bonded forms are particularly stable. nih.gov Correlations between computational results and solution-phase studies using NMR and IR techniques have also been reported, further validating the theoretical models. researchgate.netnih.govresearchgate.net

Electronic Structure and Reactivity Predictions

Computational methods, particularly quantum mechanics, are essential for understanding the electronic structure of this compound, including charge distribution, molecular orbitals, and spectroscopic properties. These insights can be used to predict its reactivity and how it might behave in chemical transformations. The presence of the electron-rich phenyl rings can influence the electronic environment around the amino and carboxylate groups, affecting properties such as acidity, basicity, and nucleophilicity/electrophilicity.

Theoretical calculations can predict reaction pathways and transition states, providing a detailed understanding of reaction mechanisms involving this compound. While specific detailed studies on the electronic structure and reactivity predictions solely for this compound were not extensively found in the search results, computational chemistry in general is widely used for these purposes for organic molecules and amino acids. schrodinger.comosti.gov The bulky phenyl groups also impose steric effects that can influence the accessibility of reactive centers and thus the reaction outcome.

Computational Design and Screening of this compound-Based Catalysts and Ligands

This compound and its derivatives can serve as chiral building blocks or ligands in the design of catalysts, particularly in asymmetric synthesis. cymitquimica.comacs.org Computational methods are increasingly used to design and screen potential catalyst and ligand structures based on this compound. schrodinger.comosti.govugent.bechemrxiv.org

Computational catalyst design involves using theoretical calculations to predict the activity, selectivity, and stability of potential catalytic species. schrodinger.comosti.govugent.be This can include modeling the interaction between a this compound-based ligand and a metal center, studying the transition states of catalyzed reactions, and predicting enantioselectivity in asymmetric transformations. chemrxiv.orgorganic-chemistry.org High-throughput virtual screening can be employed to evaluate large libraries of computationally generated this compound-based structures for desired catalytic properties before experimental synthesis. acs.org

For example, computational studies have been used in the design of chiral dirhodium catalysts incorporating ligands derived from cyclopropanecarboxylates with diphenyl substituents, which are structurally related to this compound derivatives. organic-chemistry.org These studies can reveal how the steric and electronic properties of the diphenyl groups influence the catalyst's performance and enantioselectivity by affecting the binding cavity and the approach of the substrate. organic-chemistry.org Computational analysis can support stereochemical models that explain the observed selectivity in catalyzed reactions. organic-chemistry.org

The application of computational methods in designing and screening this compound-based catalysts and ligands allows for a more rational and efficient approach to discovering new catalytic systems with tailored properties for specific chemical reactions. schrodinger.comosti.govugent.bechemrxiv.org

Biological Relevance and Therapeutic Potential of 2,2 Diphenylglycine Derivatives

Investigation of 2,2-Diphenylglycine as an Amino Acid Derivative in Biological Systems

As an amino acid derivative, this compound has been explored in biological contexts, particularly regarding its potential incorporation into peptide structures and its capacity for self-assembly. solubilityofthings.comresearchgate.net

Role as a Building Block for Peptides and Proteins

While not a canonical amino acid encoded by the genetic code, this compound can function as a non-canonical amino acid. rsc.orgnih.gov Non-canonical amino acids are valuable building blocks in organic synthesis and chemical biology, used to create peptides and proteins with altered or enhanced properties compared to their natural counterparts. rsc.orgnih.gov Research indicates that this compound can be utilized in peptide synthesis, including solution phase peptide synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Its structural characteristics may contribute to the synthesis of biologically active compounds. solubilityofthings.com

Self-Assembly into Nanostructures

An intriguing property of certain aromatic dipeptides, including diphenylglycine, is their ability to self-assemble into ordered nanostructures. researchgate.netpsu.edunih.govcapes.gov.br This self-assembly process is influenced by noncovalent interactions such as aromatic stacking interactions and hydrogen bonds. researchgate.netnih.gov Studies have shown that diphenylglycine can self-assemble into ordered nano-spherical assemblies. psu.edunih.govcapes.gov.br This characteristic positions diphenylglycine and similar aromatic dipeptides as central motifs for forming various nanostructures, including tubes, spheres, and two-dimensional structures, with potential applications in nanotechnology and biomaterials. psu.edunih.govcapes.gov.brresearchgate.net

Here is a table summarizing the self-assembly properties:

CompoundObserved NanostructuresDriving Forces
DiphenylglycineNano-spherical assemblies psu.edunih.govcapes.gov.brAromatic stacking, Hydrogen bonds researchgate.netnih.gov
DiphenylalanineNanotubes, Nanospheres, Nanofibrils nih.govAromatic interactions, Hydrogen bonds researchgate.netnih.gov

Pharmaceutical Research on this compound Analogs and Derivatives

Research suggests that this compound and its derivatives hold potential therapeutic properties, making them candidates for drug development. solubilityofthings.comchemicalbook.com

Anti-inflammatory and Analgesic Effects

Some research indicates that this compound and its derivatives may possess anti-inflammatory and analgesic effects. solubilityofthings.comlookchem.com For instance, a related compound, anilino(phenyl)acetic acid (N,2-Diphenylglycine), is recognized for such properties and is considered an intermediate in the synthesis of medicinal compounds for managing pain and inflammatory conditions. lookchem.com While direct studies specifically on this compound's anti-inflammatory and analgesic effects are less prevalent in the provided results, the investigation into its derivatives highlights this area of potential. solubilityofthings.comchemicalbook.comlookchem.com

Anticonvulsant Activity

Derivatives of this compound have demonstrated anticonvulsant activity. chemicalbook.comchemicalbook.com For example, this compound is mentioned as a pharmaceutical secondary standard related to Phenytoin, a known anticonvulsant drug used to prevent and control seizures. chemicalbook.comsigmaaldrich.comnacchemical.comtradeindia.com This connection suggests that the diphenylglycine structure is present in or related to compounds with activity against seizures. Research on other quinazoline (B50416) derivatives, which can be structurally related to diphenylglycine derivatives, has shown potent anticonvulsant effects. nih.gov

Antimicrobial Properties

While information directly linking this compound itself to antimicrobial properties is limited in the provided results, some derivatives of related amino acid structures have been investigated for such activity. smolecule.comresearchgate.netdntb.gov.uanih.gov For example, certain amino acid fused 1,3,4-oxadiazole (B1194373) derivatives have shown antibacterial and antifungal activities against specific strains. researchgate.net Additionally, some diphenylglycine derivatives have been mentioned in the context of antimicrobial properties research. smolecule.comdntb.gov.ua This suggests that modifications of the this compound structure could lead to compounds with antimicrobial potential.

Anticancer Activity and Apoptosis Induction

Research indicates that certain this compound derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Studies have investigated the ability of these derivatives to trigger the apoptotic pathway in various cancer cell lines.

For instance, a study on 5,5-diphenylimidazolidine-2,4-dione derivatives, structurally related to this compound, demonstrated potent anticancer activity against several human cancer cell lines, including cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cells. nih.gov Specifically, Compound 16 from this series showed significant inhibitory activity and induced caspase-dependent apoptosis and reactive oxygen species (ROS) production in tested cells. nih.gov Another study explored diphenyl ether-based pyridine (B92270) derivatives and found that certain compounds induced apoptosis in A-549 cells. researchgate.net

Data on the anticancer activity of specific this compound derivatives and related compounds, including their half-maximal inhibitory concentration (IC50) values against different cancer cell lines, are crucial for understanding their potency.

Neurological Effects and Neurotransmitter System Interactions

The structural features of this compound derivatives suggest potential interactions within the nervous system, possibly involving neurotransmitter systems. While direct research specifically on this compound derivatives and their neurological effects is less extensively documented compared to their anticancer potential in the provided search results, the presence of the diphenyl moiety and the amino acid structure are relevant to neuroactive compounds.

Some studies on related structures, such as certain amino acid derivatives or compounds with similar aromatic ring systems, have shown interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. For example, some compounds with diethylamino groups have been suggested to have potential interactions with neurotransmitter systems. smolecule.com Further research is needed to specifically elucidate the neurological effects and neurotransmitter system interactions of this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence biological activity. For this compound derivatives, SAR studies aim to identify the key structural features responsible for their observed anticancer or potential neurological effects.

While specific SAR studies solely focused on this compound as the core are not prominently detailed in the provided snippets, related research on diphenyl-containing compounds and amino acid derivatives offers insights into how structural modifications can impact activity. For instance, SAR studies on isatin (B1672199) derivatives bearing morpholine (B109124) and piperazine (B1678402) units investigated their inhibitory activity against cholinesterases, enzymes relevant to neurological function. researchgate.net Another SAR study on quinoxaline (B1680401) urea (B33335) analogs identified a compound with improved potency for inhibiting NF-κB activation, a pathway involved in cancer and inflammation. nih.gov These studies highlight the importance of specific substituents and core structures in determining biological activity.

Understanding the SAR of this compound derivatives would involve systematically modifying the molecule, for example, by altering the substituents on the phenyl rings, modifying the amino or carboxyl groups, or incorporating the this compound core into larger molecular scaffolds. Evaluating the biological activity of these modified compounds would help establish relationships between structural changes and potency, selectivity, and mechanism of action.

Interaction Studies with Biological Targets (e.g., Protein Binding, Enzyme Inhibition)

Investigating the interactions of this compound derivatives with biological targets such as proteins and enzymes is crucial for understanding their mechanisms of action. These studies can reveal how the derivatives bind to specific sites on proteins or inhibit enzyme activity, leading to their observed biological effects.

For compounds with anticancer activity, relevant biological targets could include enzymes involved in cell cycle regulation, signal transduction pathways, or apoptosis. For example, a study on 5,5-diphenylimidazolidine-2,4-dione derivatives showed that Compound 16 inhibited EGFR and VEGFR2, enzymes that play roles in cell growth and angiogenesis, with notable IC50 values. nih.gov Molecular docking studies can provide insights into the binding interactions between these derivatives and their target proteins. nih.gov

In the context of potential neurological effects, relevant targets could include neurotransmitter receptors, enzymes involved in neurotransmitter synthesis or degradation (like cholinesterases), or ion channels. Studies on enzyme inhibitors in biomedicine highlight the importance of understanding inhibitor binding kinetics and mechanisms. nih.govresearchgate.net Protein binding studies, such as those investigating the binding of compounds to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), are also important for understanding their distribution and availability in the body. nih.gov

While specific protein binding or enzyme inhibition studies directly on this compound derivatives are not extensively detailed in the provided search results, the methodologies and targets investigated for related compounds provide a framework for future research in this area.

Advanced Analytical Methodologies for 2,2 Diphenylglycine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2,2-Diphenylglycine. By interacting with molecules in distinct ways, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For this compound, the spectra are characterized by signals corresponding to the aromatic protons of the two phenyl rings, the amine protons, and the carboxylic acid proton, as well as the quaternary and aromatic carbons.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) provide fragmentation patterns that serve as a molecular fingerprint, aiding in structural confirmation. nih.gov In GC-MS analysis of this compound, a characteristic top peak at a mass-to-charge ratio (m/z) of 182 is observed. nih.gov For MS-MS, with a precursor ion [M-H]⁻ at 226.0874, significant fragment ions are detected at m/z 182.2, 183.2, and 198.1. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C=C stretching of the aromatic rings. These spectral features confirm the presence of the key functional moieties within the molecule.

Analytical TechniqueKey Spectral Data / Findings for this compoundReference
¹³C NMR SpectroscopyProvides signals for the distinct carbon environments, including the quaternary α-carbon, the carboxyl carbon, and the carbons of the two phenyl rings. nih.gov
GC-MSTotal Peaks: 93; m/z of Top Peak: 182; m/z of 2nd Highest Peak: 104. nih.gov
MS-MSPrecursor Type: [M-H]⁻ at m/z 226.0874; Major Fragments: 182.2, 183.2, 198.1. nih.gov
Infrared (IR) SpectroscopyCharacteristic absorption bands confirm the presence of -NH₂, -COOH, and phenyl functional groups. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, synthetic byproducts, and its own enantiomers. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Due to the chiral nature of this compound, enantioselective separation is a critical analytical challenge. Direct analysis on chiral stationary phases (CSPs) is often the preferred method as it avoids the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds like amino acids. On such columns, the D-enantiomer is typically more strongly retained than the L-enantiomer.

Another approach is ligand-exchange chromatography, which utilizes a CSP with a bonded D- or L-amino acid and a mobile phase containing a metal salt, such as copper sulfate (B86663) (CuSO₄). chromatographytoday.com This method is particularly useful if the analyte lacks a strong UV chromophore. chromatographytoday.com

Ultra-High-Performance Liquid Chromatography (UHPLC) For faster and more efficient separations, UHPLC systems are employed. UHPLC, when coupled with mass spectrometry (UHPLC-MS), provides a highly sensitive and selective method for the simultaneous determination and chiral separation of amino acids. doi.org The use of modern core-shell particle columns can achieve enantiomeric separations in minutes or even seconds. chromatographytoday.comnih.gov

Chromatographic MethodStationary Phase / Column TypeKey Features and ApplicationsReference
Chiral HPLCMacrocyclic Glycopeptide (e.g., Teicoplanin-based)Direct separation of underivatized amino acid enantiomers. Compatible with aqueous and organic mobile phases. sigmaaldrich.com
Chiral HPLCLigand Exchange (e.g., bonded D- or L-phenylalanine)Uses mobile phases with metal salts (e.g., CuSO₄). Elution order can be reversed by switching column enantiomers. chromatographytoday.com
UHPLC-MS/MSWeak anion exchange and zwitterionic-type selectorsProvides rapid (<5 min), highly sensitive, and selective analysis, especially for derivatized amino acids. doi.orgnih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For this compound, derivatization is employed to improve chromatographic behavior, enhance detection sensitivity, and enable the separation of enantiomers on achiral columns. nih.gov

Derivatization for Chiral Analysis One common strategy involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase. A variety of CDAs are available, each offering different levels of enantioselectivity and sensitivity. nih.gov For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is widely used for assigning the stereochemistry of amino acids. nih.gov Other reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to form highly stable, fluorescent derivatives, significantly improving detection limits. nih.govresearchgate.net

Derivatization for GC and HPLC In gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of amino acids. libretexts.org Common methods include silylation, acylation, and alkylation. For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its response to UV-Visible or fluorescence detectors, which is especially useful for trace analysis. libretexts.org

Derivatizing Agent (Abbreviation)Target Functional GroupAnalytical AdvantageReference
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA / Marfey's Reagent)Primary and secondary aminesForms diastereomers for chiral separation on achiral columns; high enantioselectivity. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and secondary aminesCreates highly stable, fluorescent derivatives for enhanced detection in HPLC. nih.govresearchgate.net
o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC)Primary aminesForms diastereomeric isoindoles for chiral separation and fluorescence detection. nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Primary and secondary aminesForms diastereomeric thioureas for chiral separation. nih.gov
R-alpha-methylbenzylamineCarboxylic acidsForms diastereomeric amides to determine enantiomeric purity of N-protected amino acids. nih.gov

Future Directions and Emerging Research Themes for 2,2 Diphenylglycine

Innovations in Synthetic Pathways

The synthesis of α,α-disubstituted amino acids like 2,2-diphenylglycine presents a considerable challenge due to the difficulty in constructing the sterically congested quaternary stereocenter. Future research is focused on developing more efficient, sustainable, and stereoselective synthetic methodologies.

Asymmetric Synthesis: A significant area of innovation lies in the asymmetric synthesis of this compound derivatives. One promising approach involves the arylation and subsequent alkylation of chiral glycine (B1666218) equivalents, such as bislactim ethers. scbt.com This method allows for the controlled, sequential introduction of the two phenyl groups, or a phenyl group and another substituent, with high stereoselectivity. scbt.com Future work will likely focus on expanding the scope of chiral auxiliaries and developing catalytic enantioselective methods to avoid the need for stoichiometric chiral reagents.

Biocatalysis: The use of enzymes in synthesis offers a green and highly selective alternative to traditional chemical methods. While direct biocatalytic synthesis of this compound is still an emerging area, research on related enzymes like D-phenylglycine aminotransferase (D-PhgAT) provides a roadmap. nih.gov This enzyme catalyzes the reversible transamination to produce D-phenylglycine. nih.gov Future research may involve engineering existing aminotransferases or discovering new enzymes capable of accommodating the bulky diphenyl structure, potentially enabling a sustainable route from simple precursors.

Mechanochemistry and Flow Chemistry: Modern synthetic techniques are being explored to improve the efficiency and sustainability of amino acid synthesis. Mechanochemical methods, which use mechanical force to drive reactions, offer a solvent-minimal approach for the functionalization of glycine derivatives. nih.gov This strategy could be adapted for the synthesis of this compound, reducing waste and energy consumption. nih.gov Similarly, flow chemistry, which involves performing reactions in continuous-flow reactors, provides benefits such as precise control over reaction parameters, improved safety, and ease of scalability. nih.govrice.edu The application of flow chemistry to multi-step syntheses could streamline the production of this compound and its derivatives. nih.gov

Table 1: Emerging Synthetic Methodologies for this compound and Derivatives

Exploration of Novel Catalytic Applications

The rigid structure and chiral potential of this compound and its derivatives make them attractive candidates for applications in catalysis, particularly as ligands for asymmetric synthesis.

Ligands for Metal-Catalyzed Reactions: Chiral ligands are crucial for controlling the stereoselectivity of metal-catalyzed reactions. nih.gov While the use of this compound itself as a ligand is not extensively documented, its derivatives hold significant promise. The diphenylmethyl group can create a well-defined chiral pocket around a metal center, influencing the approach of substrates and leading to high enantioselectivity. Future research will likely focus on synthesizing novel phosphine, amine, or N-heterocyclic carbene ligands incorporating the this compound scaffold for use in asymmetric hydrogenation, cross-coupling, and other important transformations.

Organocatalysis: this compound has been used as a reagent in organocatalytic reactions. For instance, it serves as an amino source in the Cinchona alkaloid-catalyzed dynamic kinetic resolution of biaryl aldehydes through an asymmetric decarboxylative transamination. scbt.com This reaction produces valuable axially chiral biaryl amines. scbt.com This application highlights the potential for this compound to participate directly in catalytic cycles. Emerging research may explore its use as a precursor to novel organocatalysts, where the amino acid moiety is part of the catalyst backbone, providing both a structural framework and a source of chirality.

Polymerization Catalysis: A novel application of this compound is as a supporting ligand for rare-earth metal catalysts. Lanthanum and cerium complexes incorporating zwitterionic this compound have been shown to be active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. chemicalbook.com These catalysts function under solvent-free conditions and demonstrate improved performance compared to the simple metal precursors. chemicalbook.com Future investigations could explore the utility of these and other metal-diphenylglycine complexes in the polymerization of other cyclic esters and the synthesis of biodegradable polymers with tailored properties. chemicalbook.com

Development of Advanced Materials from this compound

The propensity of amino acids and peptides to self-assemble into ordered nanostructures is a burgeoning field in materials science. The bulky and aromatic nature of the diphenylmethyl group in this compound offers unique opportunities for directing self-assembly processes and creating novel materials.

Peptide-Based Nanomaterials: Short peptides containing aromatic residues are known to self-assemble into a variety of nanostructures, such as nanotubes, nanospheres, and hydrogels. The self-assembly is driven by a combination of hydrogen bonding between the peptide backbones and π-stacking interactions between the aromatic rings. scbt.com Peptides incorporating this compound are expected to form highly ordered and stable nanostructures due to the strong aromatic interactions of the two phenyl groups. scbt.com Future research will focus on synthesizing di- and tripeptides containing this amino acid and exploring their self-assembly into nanotubes and nanovesicles for applications in drug delivery and nanotechnology. scbt.com

Hydrogels: Peptide hydrogels are a class of soft materials with high water content and biocompatibility, making them suitable for biomedical applications like tissue engineering and controlled drug release. rice.edu The inclusion of this compound in short peptide sequences could enhance the mechanical stiffness and stability of the resulting hydrogels due to the strong intermolecular interactions. The development of such hydrogels could lead to advanced scaffolds for cell culture and regenerative medicine.

Metal-Organic Frameworks (MOFs): While currently unexplored, this compound could serve as a novel organic linker for the construction of chiral MOFs. The amino and carboxylate groups can coordinate to metal ions, while the diphenylmethyl group would project into the pores of the framework, creating a chiral environment. Such MOFs could find applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Targeted Therapeutic Development Based on this compound Scaffolds

The this compound scaffold is present in molecules with known biological activity, suggesting its potential as a privileged structure in medicinal chemistry.

Anticonvulsant and Analgesic Agents: Derivatives of this compound have been reported to exhibit anticonvulsant and analgesic properties. chemicalbook.com The diphenylmethyl moiety is a common feature in many central nervous system (CNS) active drugs. The rigid conformation imposed by the quaternary center may allow for specific and high-affinity binding to neurological targets. Future research will involve the synthesis and screening of libraries of this compound derivatives to identify lead compounds for the treatment of epilepsy and neuropathic pain. Structure-activity relationship (SAR) studies will be crucial to optimize potency and reduce off-target effects.

Enzyme Inhibitors and Receptor Modulators: The unique three-dimensional shape of the this compound scaffold can be exploited to design potent and selective inhibitors of enzymes or modulators of receptors. The two phenyl rings can be functionalized to introduce additional binding interactions and tailor the molecule for a specific biological target. For example, derivatives could be designed to target proteases, kinases, or G-protein coupled receptors (GPCRs) implicated in various diseases. Computational modeling will be a key tool in designing molecules with optimal binding affinity and selectivity for their intended targets.

Table 2: Potential Therapeutic Applications of this compound Scaffolds

Interdisciplinary Research Integrating this compound Chemistry

The full potential of this compound will be realized through collaborations between different scientific disciplines.

Computational Chemistry and Molecular Modeling: Computational studies are essential to understand the conformational preferences of the this compound residue and how it influences the structure of peptides and other molecules. Quantum mechanical calculations can elucidate the intrinsic conformational landscape of the amino acid. monash.edu Molecular dynamics simulations can then be used to study the behavior of this compound-containing peptides in solution and their interactions with biological macromolecules or their self-assembly into larger structures. monash.edu This synergy between synthetic chemistry and computational modeling will accelerate the rational design of new catalysts, materials, and therapeutic agents.

Biophysical Studies: The integration of this compound into peptides provides a unique tool for biophysical studies. Techniques such as circular dichroism, nuclear magnetic resonance (NMR), and X-ray crystallography can be used to investigate how this bulky, non-coded amino acid affects peptide folding, stability, and interactions. nih.gov These studies will provide fundamental insights into the principles of protein structure and function and could lead to the development of peptidomimetics with enhanced stability and biological activity.

Materials Science and Engineering: The development of advanced materials from this compound requires a close collaboration between chemists and materials scientists. While chemists will focus on the synthesis of novel building blocks, materials scientists will characterize the properties of the resulting materials (e.g., mechanical strength of hydrogels, porosity of MOFs) and explore their applications in areas such as electronics, energy storage, and biomedical devices. rice.edu This interdisciplinary approach is crucial for translating fundamental chemical discoveries into tangible technological innovations.

Q & A

Q. What is the role of 2,2-Diphenylglycine in peptide synthesis, and how should its purity be optimized for such applications?

  • Methodological Answer : this compound is utilized in solution-phase peptide synthesis as a non-natural amino acid derivative to introduce steric hindrance or aromatic motifs into peptide chains. For optimal results, ensure the compound has a purity ≥98% (as determined by HPLC or NMR) and is stored in a dry, sealed container at room temperature to prevent degradation. Pre-purification via recrystallization (using ethanol/water mixtures) is recommended to remove trace impurities that may interfere with coupling reactions .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Purity assessment typically employs:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
  • NMR : Compare integration ratios of aromatic protons (δ 7.2–7.4 ppm) to the NH/COOH groups (δ 5–6 ppm).
    Discrepancies in purity values (e.g., vendor-reported 98% vs. experimental 95%) may arise from hygroscopicity; always dry samples under vacuum before analysis .

Q. What are the critical physical properties (e.g., melting point) of this compound, and how do they influence experimental handling?

  • Methodological Answer : The compound decomposes at 245–247°C, necessitating low-temperature reactions (e.g., <200°C) to avoid thermal degradation. For recrystallization, use solvents like dimethylformamide (DMF) or ethanol, which dissolve the compound at elevated temperatures but allow gradual cooling for crystal formation .

Advanced Research Questions

Q. How can thermodynamic data (e.g., enthalpy of combustion) for this compound inform stability predictions in reaction design?

  • Methodological Answer : The standard enthalpy of combustion (ΔcH°solid = -4009 kJ/mol) indicates high thermal stability, supporting its use in exothermic reactions. However, decomposition pathways (e.g., decarboxylation) may occur under acidic conditions. Calorimetry (DSC/TGA) should be performed to map stability thresholds for specific reaction environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound derivatives?

  • Methodological Answer : Discrepancies between IR (C=O stretch at ~1700 cm⁻¹) and NMR (absence of expected COOH proton) may indicate tautomerism or salt formation. Use pH-dependent NMR (in D₂O vs. DMSO-d₆) to identify zwitterionic forms. X-ray crystallography can definitively resolve structural ambiguities .

Q. How is this compound employed in coordination chemistry, and what protocols optimize its use in metal complex synthesis?

  • Methodological Answer : The compound acts as a bidentate ligand in rhenium complexes for cytotoxicity studies. Synthesize complexes by refluxing this compound with Re(CO)₅Br in ethanol/water (1:1) under nitrogen. Characterize via FTIR (CO stretches at 1900–2100 cm⁻¹) and cyclic voltammetry to confirm metal-ligand binding .

Q. What analytical methods detect this compound as a pharmaceutical impurity (e.g., in phenytoin), and how are quantification limits determined?

  • Methodological Answer : For impurity profiling, use UPLC-MS with a HILIC column and ESI+ ionization. Calibrate against USP Reference Standards (e.g., Phenytoin Impurity C). Limit of quantification (LOQ) is determined via signal-to-noise ratios (S/N ≥10) at 0.1% w/w .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.